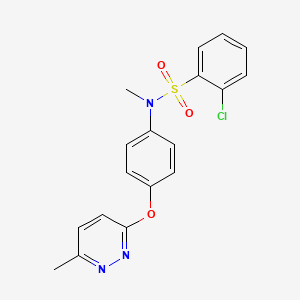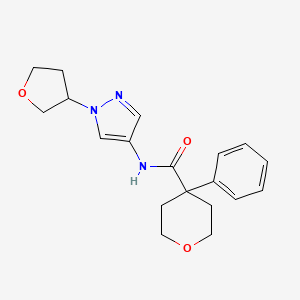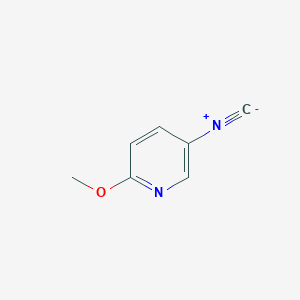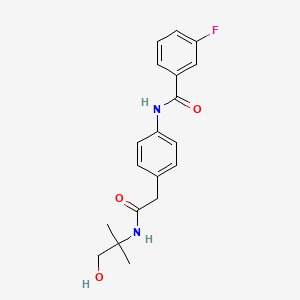
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as AMPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPI belongs to the class of oxindole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of AMPI is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. In a recent study, AMPI was found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis (5). Another study reported that AMPI inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response (6). Additionally, AMPI has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the activity of vital enzymes (4).
Biochemical and Physiological Effects:
AMPI has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of enzyme activity, and modulation of signaling pathways. In a recent study, AMPI was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway and downregulating the expression of anti-apoptotic proteins (2). Another study reported that AMPI inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins (7). Additionally, AMPI has been shown to modulate the expression of several genes involved in cancer cell proliferation, inflammation, and antimicrobial defense (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPI has several advantages as a research tool, including its ease of synthesis, high purity, and wide range of biological activities. However, there are also some limitations associated with the use of AMPI in lab experiments. One of the major limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the lack of detailed information on its mechanism of action and pharmacokinetics makes it challenging to design experiments that accurately reflect its therapeutic potential.
Direcciones Futuras
Despite the limitations, AMPI has significant potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetics and bioavailability, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to investigate the safety and toxicity of AMPI in animal models and clinical trials to determine its suitability for human use.
Conclusion:
In conclusion, AMPI is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of AMPI is a relatively simple and efficient process, and it exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While there are some limitations associated with the use of AMPI in lab experiments, its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases makes it a promising target for future research.
Métodos De Síntesis
The synthesis of AMPI involves the condensation of 5-acetamido-2-methoxybenzoyl chloride with 1,2-dimethylindole-3-carbaldehyde in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The resulting intermediate is then treated with potassium carbonate in dimethylformamide to yield AMPI in good yield and purity (1). The synthesis of AMPI is a relatively simple and efficient process, which makes it an attractive target for further research.
Aplicaciones Científicas De Investigación
AMPI has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In a recent study, AMPI was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest (2). Another study reported that AMPI exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). Additionally, AMPI has been shown to possess antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria (4). These findings suggest that AMPI has significant potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-19(15-7-5-6-8-17(15)24(12)3)20(26)21(27)23-16-11-14(22-13(2)25)9-10-18(16)28-4/h5-11H,1-4H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVNJTYDKPLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)

![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)

![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
